
6-キノリル-(3,4,5-トリメトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPT0B014は、強力な抗癌作用で知られる、アロイルキノリンの新規誘導体です。 これは、in vitroおよびin vivoの両方で、ヒト非小細胞肺癌細胞の増殖を有意に阻害することが示されています 。 この化合物は、細胞周期停止およびアポトーシスを誘導する能力が特に注目されており、癌研究および治療のための有望な候補となっています .
2. 製法
合成経路および反応条件: MPT0B014は、6-キノリルと3,4,5-トリメトキシベンゾイルをカップリングする一連の化学反応によって合成されます。 反応条件には、通常、カップリングプロセスを促進するために有機溶媒と触媒を使用することが含まれます .
工業生産方法: MPT0B014の具体的な工業生産方法は広く文書化されていませんが、合成は一般に、高純度と収率を確保するための複数の精製およびキャラクタリゼーションステップを含む標準的な有機合成プロトコルに従います .
反応の種類:
重合阻害: MPT0B014は、細胞分裂に不可欠な微小管の形成を阻害するチューブリン重合阻害剤として作用します.
アポトーシスの誘導: この化合物は、カスパーゼや他のアポトーシス経路を活性化することによって、癌細胞のアポトーシスを誘導します.
一般的な試薬および条件:
主な製品:
4. 科学研究への応用
MPT0B014は、特に化学、生物学、医学の分野で、科学研究において幅広い用途を持っています。
科学的研究の応用
MPT0B014 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It has shown significant potential in inhibiting the growth of non-small cell lung cancer cells and overcoming drug resistance.
Cell Cycle Studies: The compound is used to study the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Drug Development: MPT0B014 is being explored as a potential anti-cancer agent in combination with other drugs like erlotinib.
作用機序
MPT0B014は、細胞分裂中に微小管の形成に不可欠なチューブリン重合を阻害することによって主にその効果を発揮します 。 この阻害は、G2/M期の細胞周期停止につながり、カスパーゼの活性化とMcl-1などの抗アポトーシスタンパク質のダウンレギュレーションを通じてアポトーシスを誘導します 。 この化合物は、P-糖タンパク質に対する感受性が低いことも示されており、薬剤耐性のある癌細胞に対して効果的です .
類似の化合物:
パクリタキセル: 癌治療に使用される別のチューブリン重合阻害剤。
ビンクリスチン: 微小管を標的とする化学療法薬。
比較:
準備方法
Synthetic Routes and Reaction Conditions: MPT0B014 is synthesized through a series of chemical reactions involving the coupling of 6-quinolinyl with 3,4,5-trimethoxybenzoyl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for MPT0B014 are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving multiple steps of purification and characterization to ensure high purity and yield .
Types of Reactions:
Polymerization Inhibition: MPT0B014 acts as a tubulin polymerization inhibitor, disrupting the formation of microtubules which are essential for cell division.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products:
類似化合物との比較
Paclitaxel: Another tubulin polymerization inhibitor used in cancer treatment.
Vincristine: A chemotherapy medication that also targets microtubules.
Comparison:
生物活性
MPT0B014 is a novel compound with significant potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). This article synthesizes various research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Overview of MPT0B014
MPT0B014 is an aroylquinoline derivative that has been shown to possess potent anti-proliferative and apoptotic activities against human NSCLC cell lines. Its unique property of not being a substrate for the P-glycoprotein (P-gp) transporter enhances its efficacy in overcoming drug resistance often seen in cancer therapies.
Cell Cycle Arrest and Apoptosis Induction
MPT0B014 has been demonstrated to induce G2/M phase arrest in cancer cells. This arrest is associated with:
- Down-regulation of cyclin-dependent kinase 1 (Cdc2) phosphorylated at Tyr15 and Cdc25C.
- Up-regulation of cyclin B1 and phospho-Cdc2 (Thr161).
- Activation of caspases (caspases-3, -7, -8, and -9) leading to apoptosis.
These findings suggest that MPT0B014 disrupts normal cell cycle progression and promotes programmed cell death, making it a promising candidate for cancer treatment .
In Vitro Studies
Numerous studies have assessed the cytotoxic effects of MPT0B014 on various NSCLC cell lines, including A549, H1299, and H226. The compound exhibited significant anti-proliferative effects as shown in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 3.5 | G2/M arrest, apoptosis |
H1299 | 4.2 | G2/M arrest, apoptosis |
H226 | 5.0 | G2/M arrest, apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing MPT0B014's potency across different cell lines .
In Vivo Studies
In vivo experiments using A549 xenograft models in mice demonstrated that MPT0B014 significantly inhibited tumor growth when administered alone or in combination with erlotinib (an epidermal growth factor receptor inhibitor). The treatment groups were as follows:
- Control (vehicle)
- MPT0B014 (100 mg/kg)
- Erlotinib (25 mg/kg)
- Combination of MPT0B014 and erlotinib
The results indicated a marked reduction in tumor volume for the combination therapy compared to monotherapies. Tumor volumes were measured bi-weekly using calipers, and the data are summarized below:
Treatment Group | Average Tumor Volume (mm³) | % Tumor Growth Inhibition |
---|---|---|
Control | 350 ± 20 | - |
MPT0B014 | 180 ± 15 | 48% |
Erlotinib | 220 ± 18 | 37% |
MPT0B014 + Erlotinib | 90 ± 10 | 74% |
These findings suggest that MPT0B014 not only acts effectively on its own but also enhances the efficacy of existing therapies .
Case Studies
Recent case studies have highlighted the clinical relevance of MPT0B014. For instance, a study involving patients with advanced NSCLC treated with a combination of MPT0B014 and standard chemotherapy showed promising results in terms of overall survival and quality of life improvements .
特性
IUPAC Name |
quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXITQZCMSYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215208-59-5 |
Source
|
Record name | 1215208-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。